molecular formula C11H11ClO2 B1411019 3-Oxo-4-(4-methylphenyl)butanoyl chloride CAS No. 1989983-07-4

3-Oxo-4-(4-methylphenyl)butanoyl chloride

Cat. No. B1411019
CAS RN: 1989983-07-4
M. Wt: 210.65 g/mol
InChI Key: QLUNFKRWRVGDAM-UHFFFAOYSA-N
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Description

3-Oxo-4-(4-methylphenyl)butanoyl chloride is a chemical compound that is widely used in the field of chemistry and various other industries. It is also known as a commercial corrosion inhibitor .


Molecular Structure Analysis

The molecular formula of 3-Oxo-4-(4-methylphenyl)butanoyl chloride is C11H11ClO2 . The molecular weight is 210.65 g/mol.

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorobutyryl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, may be corrosive to metals, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is fatal if inhaled . It’s important to handle it with care, using protective equipment and following safety protocols .

properties

IUPAC Name

4-(4-methylphenyl)-3-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8-2-4-9(5-3-8)6-10(13)7-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUNFKRWRVGDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-4-(4-methylphenyl)butanoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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